molecular formula C10H9NO B3056861 1H-indene-3-carboxamide CAS No. 74844-01-2

1H-indene-3-carboxamide

Cat. No.: B3056861
CAS No.: 74844-01-2
M. Wt: 159.18 g/mol
InChI Key: CIGBERQUNYDMHH-UHFFFAOYSA-N
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Description

1H-Indene-3-carboxamide is an organic compound belonging to the indene family It is characterized by an indene ring system with a carboxamide group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of indene with a suitable amide precursor under specific conditions. For instance, the reaction of indene with isocyanates or carbamoyl chlorides in the presence of a base can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents, catalysts, and purification techniques are crucial to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

1H-Indene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-indene-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, making it a potential candidate for therapeutic applications. The indene ring system also contributes to the compound’s stability and binding affinity.

Comparison with Similar Compounds

    1H-Indole-3-carboxamide: Similar structure but with an indole ring instead of an indene ring.

    1H-Indazole-3-carboxamide: Contains an indazole ring, offering different electronic properties.

    1H-Indene-2-carboxamide: Carboxamide group attached at the second position, leading to different reactivity.

Uniqueness: 1H-Indene-3-carboxamide is unique due to its specific ring structure and the position of the carboxamide group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

3H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGBERQUNYDMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372428
Record name 1H-indene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74844-01-2
Record name 1H-indene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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